molecular formula C10H5ClFN3O2 B8307531 2-Chloro-4-(2-fluoro-5-nitrophenyl)pyrimidine

2-Chloro-4-(2-fluoro-5-nitrophenyl)pyrimidine

Cat. No. B8307531
M. Wt: 253.62 g/mol
InChI Key: LVMOLTGWLVOSSN-UHFFFAOYSA-N
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Patent
US06936608B2

Procedure details

2,4-Dichloropyrimidine (2.0 g, 13 mmol) was coupled to 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (3.9 g, 15 mmol) using the method of Example 20. Purification by chromatography (silica gel, 20% isohexane/CH2Cl2) gave 2-chloro-4-(2-fluoro-5-nitrophenyl)-pyrimidine as a white solid: 1H NMR (400 MHz, CDCl3) δ 7.40 (1H, dd, J 10, 9 Hz), 7.85 (1H, dd, J 5, 2 Hz), 8.38-8.43 (1H, m), 8.77 (1H, d, J 6), 9.16 (1H, q, J 3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1B1OC(C)(C)C(C)(C)O1>>[Cl:1][C:2]1[N:7]=[C:6]([C:11]2[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=2[F:9])[CH:5]=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=CC(=N1)Cl
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])B1OC(C(O1)(C)C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica gel, 20% isohexane/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CC(=N1)C1=C(C=CC(=C1)[N+](=O)[O-])F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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